molecular formula C8H9NO B177418 1-Allyl-1H-pyrrole-2-carbaldehyde CAS No. 101001-68-7

1-Allyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B177418
CAS No.: 101001-68-7
M. Wt: 135.16 g/mol
InChI Key: PNZWYEBTQGJWJX-UHFFFAOYSA-N
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Description

1-Allyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C8H9NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an allyl group (a three-carbon chain with a double bond) attached to the nitrogen atom and an aldehyde group attached to the second carbon of the pyrrole ring. This structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

1-Allyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Safety and Hazards

While specific safety and hazard information for “1-Allyl-1H-pyrrole-2-carbaldehyde” was not found, it’s important to handle all chemical substances with care. Always use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and ensure good ventilation during use .

Future Directions

The future directions of “1-Allyl-1H-pyrrole-2-carbaldehyde” research could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. As a pyrrole derivative, it may have potential uses in the development of new drugs or other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Allyl-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyrrole with allyl bromide in the presence of a base, followed by formylation at the second position of the pyrrole ring. The reaction conditions typically include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Another method involves the use of 1-allyl-1H-pyrrole as a starting material, which is then subjected to Vilsmeier-Haack formylation using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the second position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The allyl group can participate in nucleophilic substitution reactions, where the double bond can be attacked by nucleophiles.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

    Condensation: Amines or hydrazines in the presence of an acid catalyst

Major Products Formed

    Oxidation: 1-Allyl-1H-pyrrole-2-carboxylic acid

    Reduction: 1-Allyl-1H-pyrrole-2-methanol

    Substitution: Various substituted pyrrole derivatives

    Condensation: Imines or hydrazones

Comparison with Similar Compounds

1-Allyl-1H-pyrrole-2-carbaldehyde can be compared with other pyrrole derivatives, such as:

    1-Ethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with an ethyl group instead of an allyl group. It may have different reactivity and biological activity.

    1-Methyl-1H-pyrrole-2-carbaldehyde: Contains a methyl group, leading to different steric and electronic effects.

    1-Phenyl-1H-pyrrole-2-carbaldehyde:

The uniqueness of this compound lies in the presence of the allyl group, which imparts specific reactivity and potential for further functionalization.

Properties

IUPAC Name

1-prop-2-enylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-5-9-6-3-4-8(9)7-10/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZWYEBTQGJWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449090
Record name 1-ALLYL-1H-PYRROLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101001-68-7
Record name 1-ALLYL-1H-PYRROLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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